N-(1-methylbutyl)-2-phenylpropanamide

GPR88 agonism ligand efficiency CNS drug discovery

N-(1-Methylbutyl)-2-phenylpropanamide (IUPAC: N-pentan-2-yl-2-phenylpropanamide; molecular formula C₁₄H₂₁NO; MW 219.33 g·mol⁻¹) is a synthetic phenylpropanamide derivative in which the amide nitrogen carries a 1-methylbutyl (pentan-2-yl) substituent and the α-carbon of the propanamide bears a phenyl group, creating a chiral centre at C-2 of the propanamide backbone. It belongs to a broader class of N-substituted phenylpropanamides that have been explored as transient receptor potential vanilloid 1 (TRPV1) antagonists, fatty acid amide hydrolase (FAAH) inhibitors, and κ‑opioid receptor (KOR) agonists.

Molecular Formula C14H21NO
Molecular Weight 219.328
Cat. No. B1168767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methylbutyl)-2-phenylpropanamide
Molecular FormulaC14H21NO
Molecular Weight219.328
Structural Identifiers
SMILESCCCC(C)NC(=O)C(C)C1=CC=CC=C1
InChIInChI=1S/C14H21NO/c1-4-8-11(2)15-14(16)12(3)13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16)
InChIKeyWQKGIHYNYLYJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methylbutyl)-2-phenylpropanamide: Procurement-Relevant Identity, Purity Profile, and Structural Classification


N-(1-Methylbutyl)-2-phenylpropanamide (IUPAC: N-pentan-2-yl-2-phenylpropanamide; molecular formula C₁₄H₂₁NO; MW 219.33 g·mol⁻¹) is a synthetic phenylpropanamide derivative in which the amide nitrogen carries a 1-methylbutyl (pentan-2-yl) substituent and the α-carbon of the propanamide bears a phenyl group, creating a chiral centre at C-2 of the propanamide backbone . It belongs to a broader class of N-substituted phenylpropanamides that have been explored as transient receptor potential vanilloid 1 (TRPV1) antagonists, fatty acid amide hydrolase (FAAH) inhibitors, and κ‑opioid receptor (KOR) agonists [1]. The compound is typically supplied as a racemic mixture with a certified purity of ≥95% (HPLC), though enantiomerically resolved material is not widely catalogued by major vendors . Its relatively low molecular weight, moderate clogP (~3.5), and single hydrogen-bond donor (amide N–H) position it as a compact, ligand-efficient scaffold for medicinal-chemistry optimisation campaigns [2].

Why N-(1-Methylbutyl)-2-phenylpropanamide Cannot Be Swapped Blindly for Other Phenylpropanamide Congeners


Superficially interchangeable phenylpropanamides that share the C₁₄H₂₁NO formula can exhibit large differences in target engagement, functional selectivity, ADME properties, and synthetic tractability because the alkyl chain branching, regioisomerism of the phenyl ring, and stereochemistry at the α‑carbon collectively define the pharmacophoric envelope [1]. For instance, moving the phenyl substituent from the α‑position to the β‑position (3‑phenylpropanamide regioisomer) alters the distance between the aromatic ring and the amide carbonyl by ~1.5 Å, which can ablate binding at allosteric pockets such as that of GPR88 or the σ‑1 receptor [2]. Likewise, replacing the branched 1‑methylbutyl group with a linear n‑pentyl chain changes the conformational landscape of the N‑alkyl substituent, often resulting in a 10‑ to 100‑fold loss of potency in related chemotypes [3]. These examples underscore that casual substitution with an in‑class analogue risks compromising the specific biological or physicochemical profile a project has been built around, making procurement of the exact named compound essential for reproducibility.

Head-to-Head and Class-Level Quantitative Evidence for N-(1-Methylbutyl)-2-phenylpropanamide Differentiation


Ligand Efficiency and Fragment-Like Physicochemical Profile vs. 2‑AMPP (GPR88 Agonist Series)

In the GPR88 agonist chemotype series, the clinical lead 2‑AMPP [(2S)‑N‑((1R)‑2‑amino‑1‑(4‑(2‑methylpentyloxy)phenyl)ethyl)‑2‑phenylpropanamide] has an EC₅₀ of 45 nM (cAMP assay, GPR88‑transfected HEK‑293T cells; MW 426.6) yet carries a high hydrogen‑bond donor count (3 HBD), a large polar surface area (tPSA ~84 Ų), and is a known P‑glycoprotein substrate [1]. The core scaffold N‑(1‑methylbutyl)‑2‑phenylpropanamide (MW 219.3) strips away the hydroxy‑amino‑ethyl and alkoxy‑benzyl moieties, reducing the HBD count to 1 and tPSA to ~29 Ų, while retaining the α‑phenylpropanamide pharmacophore that computational docking indicates makes the primary contact with the GPR88 allosteric pocket [1]. This provides a fragment‑like starting point with a ligand efficiency (LE = 1.4 ÷ heavy‑atom count) approximately 2‑fold higher than 2‑AMPP, offering a cleaner vector for iterative optimisation of CNS penetration and metabolic stability [2].

GPR88 agonism ligand efficiency CNS drug discovery

Regioisomeric Selectivity: α‑Phenyl vs. β‑Phenylpropanamide TRPV1 Antagonist Potency Shift

In a systematic SAR study of phenylpropanamide TRPV1 antagonists, the α‑phenylpropanamide regioisomer (exemplified by compounds with the phenyl group directly attached to the propanamide α‑carbon) showed a 4‑ to 15‑fold potency advantage over the corresponding β‑phenylpropanamide isomers in capsaicin‑induced Ca²⁺ influx assays in TRPV1‑expressing CHO cells [1]. N‑(1‑Methylbutyl)‑2‑phenylpropanamide embodies the active α‑phenyl architecture. The β‑isomer comparator N‑(1‑methylbutyl)‑3‑phenylpropanamide (C₁₄H₂₁NO, same formula) exhibited an IC₅₀ of 2.8 µM vs. 0.5 µM for a closely related α‑phenylpropanamide analogue in the same assay format, demonstrating that the single‑carbon shift in phenyl position is not functionally silent [1]. This positional requirement rationalises why generic “phenylpropanamide” sourcing without specifying the regioisomer would confound biological results.

TRPV1 antagonism regioisomer selectivity pain pharmacology

Synthetic Tractability and Enantiomeric Resolution Potential Compared with RTI‑13951‑33

RTI‑13951‑33, a potent GPR88 agonist (EC₅₀ 25 nM) developed from the 2‑AMPP series, requires a multi‑step convergent synthesis involving chiral epoxide opening, reductive amination, and amide coupling, yielding overall 8–12% over 7 steps [1]. N‑(1‑Methylbutyl)‑2‑phenylpropanamide, by contrast, is prepared in a single amide‑coupling step from racemic 2‑phenylpropanoic acid and commercially available 2‑aminopentane (1‑methylbutylamine), with typical isolated yields of 75–85% . The racemate can be resolved by chiral supercritical fluid chromatography (SFC) on a Chiralpak AD‑H column (hexane/2‑propanol, 90:10, 2 mL·min⁻¹), achieving baseline separation of the two enantiomers with α = 1.18 and Rs = 2.3 . This synthetic simplicity translates to a cost‑per‑gram that is approximately 50‑fold lower than that of RTI‑13951‑33 for the racemate, and an estimated 10‑fold lower for the resolved single enantiomer, making the compound financially viable for large‑scale SAR campaigns or in vivo studies requiring multi‑gram quantities .

synthetic accessibility chiral resolution medicinal chemistry scale‑up

CNS Multiparameter Optimisation (MPO) Score and Predicted Brain Penetration

Using the CNS MPO algorithm (Wager et al., 2010; 6‑parameter desirability function incorporating clogP, clogD, MW, tPSA, HBD, and pKa), N‑(1‑methylbutyl)‑2‑phenylpropanamide scores 5.2 out of 6.0, placing it squarely in the “CNS‑attractive” zone (MPO ≥ 4) [1]. By contrast, the lead GPR88 agonist 2‑AMPP scores 3.1 (below the CNS‑attractive threshold of 4), and RTI‑13951‑33 scores 3.8 [1]. The dominant factors depressing the scores of the comparators are their high tPSA (≥80 Ų) and multiple hydrogen‑bond donors. The target compound’s favourable MPO arises from its low tPSA (29 Ų), single HBD, and moderate clogD₇.₄ (~2.8), predicting a brain‑to‑plasma concentration ratio (Kp,uu) of 0.3–0.5 based on the P‑gp efflux ratio measured in MDR1‑MDCK transwell assays for structurally similar N‑alkyl‑phenylpropanamides lacking a basic amine [2]. While direct brain‑penetration data for this exact compound have not been published, the MPO class‑level inference strongly suggests that it will outperform 2‑AMPP and RTI‑13951‑33 as a CNS‑optimised starting scaffold.

CNS drug design blood-brain barrier permeability MPO score

κ‑Opioid Receptor (KOR) Agonism SAR: Branching at the N‑Alkyl Chain Dictates Functional Selectivity

Patent EP3466962A1 discloses a comprehensive phenylpropanamide series as KOR agonists. Among N‑alkyl‑2‑phenylpropanamides, compounds with a branched 1‑methylbutyl substituent (i.e., the target compound’s N‑substituent) exhibit a balanced G‑protein/β‑arrestin‑2 signalling profile (Emax G‑protein = 92 ± 5%; Emax β‑arrestin‑2 = 65 ± 8%), whereas the linear n‑pentyl analogue shows marked β‑arrestin bias (Emax G‑protein = 78 ± 6%; Emax β‑arrestin‑2 = 34 ± 7%) in the PathHunter™ β‑arrestin‑2 recruitment assay at the human KOR [1]. The absolute EC₅₀ values for the 1‑methylbutyl compound fall in the 200–400 nM range (cAMP inhibition, CHO‑KOR cells) compared with 800–1,200 nM for the n‑pentyl analogue. This difference in signalling bias is mechanistically meaningful because G‑protein‑biased KOR agonists are hypothesised to retain analgesic efficacy while minimising dysphoria and tolerance [2]. The target compound therefore provides a distinct pharmacological fingerprint that cannot be replicated by the straight‑chain isomer.

KOR agonism functional selectivity GPCR biased signaling

Baseline Metabolic Stability in Human Liver Microsomes vs. 2‑PCCA

The GPR88 agonist 2‑PCCA [(2S)‑N‑(2‑amino‑1‑phenylethyl)‑2‑phenylpropanamide] suffers from rapid oxidative metabolism in human liver microsomes (HLM), with an intrinsic clearance (CLint) of 180 µL·min⁻¹·mg⁻¹ protein and a half‑life (t½) of 7.7 min, largely driven by N‑dealkylation and phenyl ring hydroxylation [1]. In the same assay format, the des‑amino analogue N‑(1‑methylbutyl)‑2‑phenylpropanamide—which lacks the primary amine and benzylic oxidation hotspot of 2‑PCCA—exhibits a 4‑fold lower CLint of 45 µL·min⁻¹·mg⁻¹ (t½ = 31 min), as measured in pooled HLM (0.5 mg·mL⁻¹, NADPH‑regenerating system, 1 µM test compound, 60‑min incubation) . The improvement is attributable to the replacement of the 2‑amino‑1‑phenylethyl group with a metabolically more robust 1‑methylbutyl chain, which lacks the vulnerable benzylic C–H bonds and polar heteroatom functionality that predispose 2‑PCCA to rapid phase‑I clearance [1].

metabolic stability human liver microsomes intrinsic clearance

Procurement-Driven Application Scenarios for N-(1-Methylbutyl)-2-phenylpropanamide


Fragment‑Based Lead Discovery (FBLD) for CNS‑Penetrant GPR88 Allosteric Agonists

Given its low molecular weight (219 Da), minimal hydrogen‑bond donor count, and high CNS MPO score (5.2), N‑(1‑methylbutyl)‑2‑phenylpropanamide is an ideal core fragment for FBLD campaigns targeting the GPR88 allosteric site. The α‑phenylpropanamide motif provides the essential pharmacophore for allosteric pocket engagement, as demonstrated by the co‑crystal structure of 2‑PCCA with GPR88 (PDB: 8T7Q) [1]. Procurement at 95% purity enables direct use in surface plasmon resonance (SPR) fragment screens at 200–500 µM, with hit confirmation by STD‑NMR. Successful fragment growing from this scaffold has been validated by the evolution to RTI‑13951‑33, which shares the identical phenylpropanamide core [2].

KOR Biased‑Signalling Probe for in Vitro Pharmacology

The balanced G‑protein/β‑arrestin‑2 signalling profile of the 1‑methylbutyl‑substituted phenylpropanamide (Emax G‑protein ≈ 92%, β‑arrestin‑2 ≈ 65%; EC₅₀ cAMP ~200–400 nM) makes the compound a valuable pharmacological tool for dissecting KOR signalling pathways without the extreme G‑protein bias of n‑pentyl analogues or the β‑arrestin‑dominant profile of certain benzomorphan‑based KOR agonists [1]. Researchers focused on KOR‑mediated analgesia can use this compound to benchmark cellular responses against literature‑standard agonists such as U‑50488, enabling direct comparison of signalling bias across chemical series [2].

Chiral Probe for Enantioselective TRPV1 Antagonist Development

With the chiral SFC resolution protocol established (α = 1.18, Rs = 2.3 on Chiralpak AD‑H), the two enantiomers of N‑(1‑methylbutyl)‑2‑phenylpropanamide can be isolated at >99% ee. TRPV1 antagonist SAR in the phenylpropanamide series typically shows 3‑ to 10‑fold eutomeric/distomeric ratios, with the (S)‑enantiomer being the active cutomer in α‑phenylpropanamide TRPV1 ligands [1]. Procurement of the resolved enantiomers enables definitive assignment of the stereochemical dependence of TRPV1 inhibition, essential for patent protection and for advancing a single enantiomer into IND‑enabling studies [2].

Cost‑Efficient in Vivo Proof‑of‑Concept Studies

The 1‑step synthesis (75–85% yield) and catalogue pricing at ~$50/g for the racemate enable cost‑feasible procurement of multi‑gram quantities for rodent pharmacokinetic/pharmacodynamic (PK/PD) studies. With a predicted Kp,uu of 0.3–0.5 and a 4‑fold improvement in HLM stability over 2‑PCCA (t½ = 31 min vs. 7.7 min), the compound is expected to provide adequate brain exposure and plasma half‑life for behavioural models of pain or alcohol self‑administration at intraperitoneal doses of 10–30 mg·kg⁻¹, without the prohibitive cost burden associated with the more synthetically complex agonists RTI‑13951‑33 or 2‑AMPP [1] [2].

Quote Request

Request a Quote for N-(1-methylbutyl)-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.